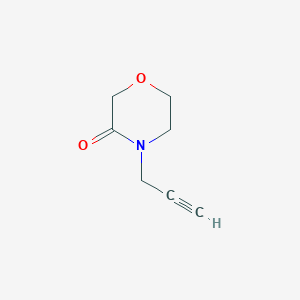

4-(Prop-2-yn-1-yl)morpholin-3-one

描述

Historical Context and Evolution of Morpholinone Chemistry

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a well-established scaffold in medicinal chemistry. wikipedia.orgresearchgate.net Its derivatives are known to possess a wide range of biological activities. researchgate.netnih.gov The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. wikipedia.orgnih.gov Morpholinones, which are oxidized forms of morpholine, are also significant pharmacophores found in both approved and investigational drugs. researchgate.net

The synthesis of morpholinone derivatives has evolved from classical intermolecular cyclizations to more advanced strategies, including ring-expansion reactions and multicomponent reactions. researchgate.net Chiral morpholinones are particularly important as building blocks in organic synthesis and as pharmacophores in medicinal chemistry. acs.orgrsc.org However, the development of catalytic enantioselective methods for their construction has been a more recent focus. acs.orgacs.org A notable advancement is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones. acs.orgacs.org

Significance of Propargyl Functionality in Organic Synthesis and Chemical Biology

The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is highly versatile in organic synthesis. wikipedia.orgnih.gov Its presence allows for a variety of chemical transformations, making it a valuable component in the construction of complex molecules. rawsource.comrawsource.com The term "propargylic" refers to a saturated position on a molecular framework adjacent to an alkynyl group. wikipedia.org

In chemical biology and medicinal chemistry, the propargyl group is a privileged structural feature. researchgate.nettandfonline.comnih.gov It is found in several bioactive molecules and is used to target a range of therapeutic proteins. researchgate.net The reactivity of the propargyl group, particularly its participation in coupling and cyclization reactions, is crucial for creating active pharmaceutical ingredients. rawsource.com A significant reaction involving this group is the copper-catalyzed alkyne-azide cycloaddition (CuAAC), often referred to as "click chemistry," which is widely used for functionalizing molecules. researchgate.net

Overview of Research Trajectories for N-Propargylated Heterocycles, including Morpholinone Derivatives

The introduction of a propargyl group onto a nitrogen-containing heterocycle, known as N-propargylation, is a common strategy in medicinal chemistry to generate novel bioactive compounds. mdpi.com N-propargylamines are important precursors for the synthesis of various heterocyclic compounds. ijcce.ac.irresearchgate.net

Research has demonstrated that N-propargylated heterocycles are key intermediates in the synthesis of complex molecules with potential biological activities. researchgate.netresearchgate.net Specifically, the synthesis of functionalized morpholines from N-propargylamines has seen significant growth due to the low cost and ready availability of these starting materials. ijcce.ac.irresearchgate.net Various catalytic systems have been developed to facilitate the synthesis of these compounds, highlighting the ongoing interest in this area of research. mdpi.com

Scope and Objectives of the Academic Research Survey

This article provides a focused survey of the academic research landscape surrounding 4-(Prop-2-yn-1-yl)morpholin-3-one. The objective is to present a clear and concise overview of the fundamental chemical principles that make this compound a subject of scientific inquiry. By examining the historical development of morpholinone chemistry, the functional importance of the propargyl group, and the research trends in N-propargylated heterocycles, this survey aims to delineate the scientific context in which this compound is studied. The content will adhere strictly to the outlined sections, providing a detailed and scientifically accurate account based on existing research literature.

Chemical Compound Information

Structure

3D Structure

属性

IUPAC Name |

4-prop-2-ynylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZBCKYEVNIPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Prop 2 Yn 1 Yl Morpholin 3 One

Classical Approaches to Morpholinone Ring Formation and N-Alkylation

The traditional synthesis of the morpholin-3-one (B89469) scaffold relies on well-established cyclization and alkylation reactions. A primary method involves the intramolecular cyclization of acyclic precursors. For instance, the ring closure of α-(2-chloroethoxy)-amides under basic conditions is a recognized strategy for forming the morpholinone ring. researchgate.net Another classical approach is the acylation of diethanolamine (B148213), which, through a proposed mechanism, can lead to a diacyl product that is then cyclized to yield a morpholin-3-one derivative. researchgate.net

Once the morpholin-3-one ring is formed, the introduction of the propargyl group at the nitrogen atom is typically achieved through N-alkylation. This is a standard transformation in organic synthesis. The reaction generally involves the deprotonation of the amide nitrogen using a suitable base, followed by nucleophilic attack on a propargyl halide, most commonly propargyl bromide.

A related classical method that can be adapted for this synthesis is the Mannich condensation. This reaction involves an amino alkylation of an acidic proton located on a carbon atom, but variations can be used for N-alkylation. For example, the reaction of a secondary amine (like morpholin-3-one), formaldehyde (B43269), and a compound with an active hydrogen can lead to N-functionalization. researchgate.net

The following table summarizes some classical approaches that can be applied to the synthesis of the 4-(prop-2-yn-1-yl)morpholin-3-one backbone.

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Ring closure of an acyclic precursor to form the morpholinone ring. | α-(2-chloroethoxy)-amides, Base | researchgate.net |

| Acylation-Cyclization | Acylation of diethanolamine followed by cyclization to form the morpholinone derivative. | Diethanolamine, Acylating agent | researchgate.net |

| N-Alkylation | Introduction of the propargyl group onto the nitrogen of the morpholinone ring. | Morpholin-3-one, Base, Propargyl bromide | reddit.com |

Novel and Green Synthesis Techniques for N-Propargylation

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These novel techniques are also applicable to the N-propargylation of morpholin-3-one.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times. The N-propargylation of heterocyclic compounds, including isatins, has been successfully achieved using microwave irradiation, a technique that could be readily adapted for morpholin-3-one. nih.gov

Flow chemistry represents another significant advancement, particularly for reactions involving hazardous reagents or intermediates. A mercury-free flow chemistry process has been developed for the asymmetric propargylation of aldehydes using allene (B1206475) gas, circumventing the environmental and safety concerns associated with traditional methods. nih.gov Such a setup could potentially be modified for N-propargylation reactions.

Green chemistry principles also encourage the use of environmentally benign solvents and catalysts. Research has demonstrated that catalytic reductions can be performed in water, a green solvent. google.com Furthermore, metal-free photochemical methods are gaining traction. For example, visible-light-mediated oxidative ring-opening of morpholine (B109124) derivatives has been reported, showcasing the potential of photochemistry in modifying the morpholine core. google.com The A3 coupling (Aldehyde-Alkyne-Amine) reaction is another powerful, often one-pot, method for synthesizing propargylamines, which could be adapted for the synthesis of the target molecule. acs.org

The use of solid cosolvents, like cross-linked poly(N-vinylpyrrolidone), also aligns with green chemistry principles by simplifying purification and reducing solvent waste. acs.org

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the N-propargylation reaction. | Faster reaction times, potentially higher yields. | nih.gov |

| Flow Chemistry | Continuous reaction setup, allowing for better control and safer handling of reagents. | Improved safety, scalability, and control over reaction parameters. | nih.gov |

| Aqueous Media Reactions | Performing reactions in water as a green solvent. | Reduced environmental impact, improved safety. | google.com |

| Photochemical Methods | Using visible light to mediate chemical transformations. | Metal-free, mild reaction conditions. | google.com |

| A3 Coupling | A one-pot multicomponent reaction of an aldehyde, an alkyne, and an amine. | Atom economy, operational simplicity. | acs.org |

Chemo- and Regioselectivity Studies in Synthesis

When dealing with polyfunctional molecules, chemo- and regioselectivity are of paramount importance. In the context of synthesizing this compound, this primarily relates to the selective N-alkylation over other potential reaction sites and the regioselectivity of cyclization reactions.

Studies on the cyclization of propargylic amides have shown a preference for 5-exo-dig cyclization over the 6-endo-dig pathway, a crucial factor in forming five-membered rings like oxazoles instead of six-membered heterocycles. rsc.orgresearchgate.net This selectivity is influenced by the catalyst and reaction conditions. While the synthesis of morpholin-3-one involves the formation of a six-membered ring, understanding the factors that govern these cyclization pathways is essential for rationally designing a synthetic route and avoiding undesired side products.

Furthermore, research on the reactions of polyfunctional pyrroles has demonstrated that regioselective reactions, such as oxidation and Wittig reactions, can be achieved by carefully choosing the reagents and conditions. researchgate.net For instance, the oxidation of one formyl group in the presence of another has been accomplished with high selectivity. researchgate.net These principles of controlling reactivity at specific sites are directly applicable to the synthesis and further functionalization of substituted morpholinones.

A key consideration in N-propargylation is the potential for isomerization of the propargyl group to an allenyl or ynamido group under basic conditions. The base-catalyzed isomerization of N-propargyl amides has been studied, revealing that the formation of allenamides is often thermodynamically favored over ynamides. nih.gov Understanding this equilibrium is critical for maintaining the desired propargyl functionality.

Stereoselective and Asymmetric Synthesis Investigations of Morpholinone Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of morpholinone derivatives is a burgeoning area of research, driven by the importance of chirality in bioactive molecules.

An organocatalytic asymmetric [3+3]-cycloaddition reaction has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This method utilizes a cinchonidine-derived squaramide as an organocatalyst to produce morpholin-3-ones with good to excellent enantioselectivities. researchgate.net

While not directly producing morpholin-3-ones, stereoselective syntheses of the broader morpholine class provide valuable insights. For example, a copper-promoted oxyamination of alkenes allows for the stereoselective synthesis of 2-aminomethyl morpholines. nih.govnih.gov Similarly, diastereoselective and even diastereoconvergent syntheses of substituted morpholines have been reported, highlighting strategies to control stereochemistry. acs.org These methods often rely on substrate control or the use of chiral catalysts to direct the formation of specific stereoisomers.

The challenges and successes in the stereoselective synthesis of more complex systems, such as bridged bicyclic morpholines, further underscore the sophisticated strategies being employed to control three-dimensional architecture in these heterocyclic systems. sci-hub.se

Mechanistic Elucidation of Key Synthetic Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Several studies have shed light on the mechanisms of key transformations relevant to the synthesis of this compound.

The mechanism of the gold(I)-catalyzed cyclization of propargylic amides has been investigated using density functional theory (DFT). rsc.org These studies reveal a stepwise process involving π-complexation of the gold catalyst to the alkyne, followed by intramolecular nucleophilic attack. The role of the counterion and the potential for autocatalysis by the product have also been highlighted. rsc.org Similar mechanistic investigations have been carried out for AuCl3-catalyzed cycloisomerizations of N-propargylcarboxamides, providing a detailed picture of the reaction pathway. researchgate.net

The base-catalyzed isomerization of N-propargyl amides to allenamides has also been the subject of mechanistic studies. nih.gov Computational work has shown that for many systems, the allenamide is thermodynamically more stable than the corresponding ynamide, explaining the experimental observations. nih.gov

Mechanistic studies on nickel-catalyzed amide synthesis have combined kinetic profiling, catalyst characterization, and DFT computations. nih.gov These investigations have elucidated the roles of different catalyst species in the sequential hydrogenation and amidation steps, demonstrating how a detailed mechanistic understanding can guide catalyst design and reaction optimization. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Prop 2 Yn 1 Yl Morpholin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. While specific experimental NMR data for 4-(prop-2-yn-1-yl)morpholin-3-one is not widely available in peer-reviewed literature, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of its constituent fragments: the morpholin-3-one (B89469) ring and the N-propargyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the morpholine (B109124) ring protons and the propargyl group protons. The methylene (B1212753) protons of the morpholine ring (positions 5 and 6) would likely appear as multiplets in the 3.5-4.5 ppm range. The methylene protons adjacent to the carbonyl group (position 2) would be shifted downfield. The key signals for the propargyl group would include a singlet or a triplet for the acetylenic proton (≡C-H) around 2.2-2.5 ppm and a doublet for the methylene protons (-N-CH₂-C≡) coupled to the acetylenic proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide confirmation of the carbon framework. The carbonyl carbon (C=O) of the lactam is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the morpholine ring would appear in the 40-70 ppm region. The propargyl group would introduce two characteristic signals for the alkyne carbons (C≡C) in the 70-80 ppm range and a signal for the methylene carbon (-N-CH₂-) around 30-40 ppm.

In solution, the six-membered morpholinone ring is expected to adopt a chair or a related twist-chair conformation to minimize steric strain, a feature observed in many morpholine derivatives. nih.govnih.gov Variable-temperature NMR studies could provide insight into the conformational dynamics and the energy barrier for ring inversion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from related morpholine and propargyl-containing compounds.

| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |

| H-2 | -CO-CH₂-N- | ~4.2 | s |

| H-5 | -N-CH₂-CH₂-O- | ~3.7 | t |

| H-6 | -CH₂-O-CH₂- | ~4.0 | t |

| H-1' | -N-CH₂-C≡CH | ~3.5 | d |

| H-3' | -C≡CH | ~2.4 | t |

| ¹³C NMR | Assignment | Predicted Shift (ppm) | |

| C-2 | -CO-CH₂-N- | ~65 | |

| C-3 | C=O | ~168 | |

| C-5 | -N-CH₂-CH₂-O- | ~48 | |

| C-6 | -CH₂-O-CH₂- | ~67 | |

| C-1' | -N-CH₂-C≡ | ~35 | |

| C-2' | -C≡CH | ~78 | |

| C-3' | -C≡CH | ~72 |

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration, typically observed between 1650 and 1690 cm⁻¹. Another key feature would be the C-O-C ether stretching band of the morpholine ring, usually found in the 1100-1150 cm⁻¹ region. The presence of the propargyl group would be confirmed by two characteristic bands: a sharp, weak absorption for the terminal alkyne C≡C stretch around 2100-2140 cm⁻¹, and a strong, sharp band for the acetylenic ≡C-H stretch at approximately 3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, providing unambiguous evidence for the alkyne functionality. The symmetric C-O-C stretching of the morpholine ring would also be Raman active.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and aid in the precise assignment of the observed IR and Raman bands to specific molecular motions. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| ≡C-H | Stretching | ~3300 | Strong, Sharp | Medium |

| C-H (alkane) | Stretching | 2850-3000 | Medium | Medium |

| C≡C | Stretching | 2100-2140 | Weak, Sharp | Strong |

| C=O (lactam) | Stretching | 1650-1690 | Strong | Medium |

| C-N | Stretching | 1200-1350 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

HRMS is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₉NO₂. uni.lu

The calculated monoisotopic mass is 139.06333 Da. uni.lu HRMS analysis should yield a measured mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum (e.g., via electron ionization, EI, or collision-induced dissociation, CID) provides valuable structural information. Expected fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Loss of the propargyl group (C₃H₃•, 39 Da) to yield a fragment corresponding to the morpholin-3-one cation at m/z 100.

Cleavage of the morpholine ring: Fragmentation of the heterocyclic ring could lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules.

McLafferty rearrangement: While less common for this structure, intramolecular rearrangements could lead to characteristic fragment ions.

Analysis of these fragmentation patterns helps to piece together the molecular structure and corroborate the assignments made by NMR and IR spectroscopy.

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | uni.lu |

| Monoisotopic Mass | 139.06333 Da | uni.lu |

| Predicted [M+H]⁺ | 140.07060 | uni.lu |

X-ray Crystallography for Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on closely related morpholine derivatives consistently show that the six-membered ring adopts a stable chair conformation. nih.govresearchgate.netelsevierpure.com In some cases, depending on the substitution pattern and crystal packing forces, a twisted-chair or boat conformation may be observed. nih.gov

For this compound, it is highly probable that the morpholinone ring would crystallize in a chair conformation, which minimizes both angular and torsional strain. The propargyl substituent would likely occupy an equatorial position to reduce steric hindrance. A crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonds (if present) or van der Waals forces, which govern the packing of molecules in the crystal lattice.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Stereochemistry Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound does not possess a stereocenter and is achiral. It lacks non-superimposable mirror images. Consequently, it will not rotate the plane of polarized light and will be inactive in CD and ORD spectroscopy. These techniques would, therefore, not be applicable for the stereochemical analysis of this specific compound. Should a chiral center be introduced into the molecule, these methods would become essential for determining its absolute configuration.

Theoretical and Computational Investigations of 4 Prop 2 Yn 1 Yl Morpholin 3 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and related parameters. For 4-(prop-2-yn-1-yl)morpholin-3-one, such calculations would reveal key aspects of its stability and reactivity.

Detailed Research Findings: While specific DFT or ab initio calculations for this compound are not found in the reviewed literature, studies on related morpholin-3-one (B89469) derivatives allow for the prediction of key parameters. nih.gov The analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Other calculated properties would include the electrostatic potential map, which visualizes electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. The propargyl group's alkyne bond and the carbonyl oxygen of the morpholinone ring would be areas of particular interest. Dipole moment and charge distribution calculations would further clarify the molecule's polarity. pensoft.netresearchgate.net

Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical examples based on typical findings for similar organic molecules.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | 5.3 eV |

| Dipole Moment | Measure of overall molecular polarity | 3.1 D |

| Electron Affinity | Energy released when an electron is added | 1.1 eV |

| Ionization Potential | Energy required to remove an electron | 6.4 eV |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule dictates its interaction with other molecules. The morpholin-3-one ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The N-propargyl substituent adds further degrees of rotational freedom.

Detailed Research Findings: A conformational analysis of this compound would involve mapping its potential energy surface (PES). This is achieved by systematically changing key dihedral angles (torsion angles) and calculating the corresponding energy of the molecule. The result is a map that identifies low-energy, stable conformations (local minima) and the energy barriers (saddle points) between them. For instance, studies on related morpholinone structures have identified specific conformations, such as a twist-chair, as being stable. nih.gov The analysis would determine the most probable shape of the molecule under given conditions, which is essential for understanding its biological activity and reaction mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide insight into their behavior over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules.

Detailed Research Findings: There are no specific MD simulation studies published for this compound. However, MD simulations performed on other complex morpholine (B109124) derivatives in drug discovery research demonstrate the utility of this method. acs.orgmdpi.com For the target compound, an MD simulation would model its movements, vibrations, and rotations in an aqueous or organic solvent. This would reveal how solvent molecules arrange around the solute, the stability of its conformations over time, and the dynamics of intramolecular and intermolecular hydrogen bonds. Such simulations are critical for predicting how the molecule behaves in a biological system, for example, when approaching a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Detailed Research Findings: No QSAR models that include this compound were found. However, QSAR studies are common for series of morpholine-containing compounds. pensoft.netresearchgate.netresearchgate.netnih.gov To build a QSAR model relevant to this compound, a set of structurally similar morpholin-3-one derivatives with known biological activity (e.g., enzyme inhibition) would be required. For each compound, a range of "molecular descriptors" would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. A mathematical model is then generated to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 2: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors calculated for molecules in a QSAR study, as seen in analyses of related morpholine compounds. pensoft.netresearchgate.netresearchgate.net

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Describes electron distribution and reactivity |

| Steric | Molecular weight, molecular volume, surface area | Describes the size and shape of the molecule |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes atomic connectivity and branching |

| Hydrophobic | LogP (partition coefficient) | Describes solubility and membrane permeability |

Reaction Pathway Energetics and Transition State Analysis

Understanding how a molecule participates in a chemical reaction is crucial for its application in synthesis. Computational chemistry can map out the entire energy profile of a proposed reaction mechanism.

Detailed Research Findings: There is a lack of specific research on the reaction pathway energetics for this compound. Such an analysis would focus on reactions involving either the morpholin-3-one core or the terminal alkyne of the propargyl group. For example, the energetics of a click reaction involving the alkyne could be modeled. This involves identifying all intermediates and, most importantly, the transition states (the highest energy points between intermediates). By calculating the energies of these structures, chemists can determine the activation energy for each step, predict the reaction rate, and understand the reaction's feasibility. This analysis can also explain why a reaction yields a particular product over others (selectivity). For example, studies on the synthesis of substituted morpholines often implicitly rely on favorable reaction energetics to achieve the desired ring closure. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Prop 2 Yn 1 Yl Morpholin 3 One

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The terminal alkyne functionality of 4-(prop-2-yn-1-yl)morpholin-3-one makes it an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.orgwikipedia.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and materials science. nih.govbeilstein-journals.org

The CuAAC reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.orgnih.gov This makes it a powerful tool for covalently linking the this compound moiety to other molecules, such as biomolecules or functional materials. nih.govbeilstein-journals.org The resulting triazole ring acts as a stable and robust linker. beilstein-journals.org

The mechanism of the CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). rsc.orgnih.gov The reaction is highly regioselective, exclusively yielding the 1,4-isomer. wikipedia.org

Table 1: Examples of CuAAC Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole |

This table provides a generalized representation of the CuAAC reaction involving this compound.

Other Alkyne-Mediated Transformations (e.g., Sonogashira, Pauson-Khand)

Beyond CuAAC, the alkyne group of this compound can participate in other important transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.com This reaction provides a direct method for the arylation or vinylation of this compound at the alkyne terminus, leading to the synthesis of more complex molecular architectures. researchgate.netresearchgate.net

The Pauson-Khand reaction is another significant transformation, which involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While specific examples involving this compound are not extensively documented in the provided results, the general applicability of this reaction to terminal alkynes suggests its potential for constructing fused ring systems incorporating the morpholinone moiety.

Reactivity of the Morpholinone Ring System and its Derivatives

Studies on related morpholin-2-one (B1368128) systems have shown that the ring can be susceptible to ring-opening polymerization , particularly when the nitrogen atom is acylated. acs.org This process can lead to the formation of functionalized polyesters. acs.org The thermodynamic polymerizability is sensitive to the nature of the substituent on the endocyclic nitrogen atom. acs.org

Furthermore, the carbon atom adjacent to the nitrogen (C3) can be functionalized through oxidative imidation reactions . For instance, copper(I) chloride can catalyze the cross-dehydrogenative coupling between morpholinones and cyclic imides, forming a new C-N bond at this position. mdpi.com

Table 2: Reactivity of the Morpholinone Ring

| Reaction Type | Reagents | Product Type |

| Ring-Opening Polymerization | Catalyst (e.g., DBU/TU) | Functionalized Polyesters |

| Oxidative Imidation | CuCl, Acetic Acid, O2, Cyclic Imide | C3-functionalized Morpholinone |

This table summarizes key reactions involving the morpholinone ring system.

Heteroatom Reactivity (Nitrogen, Oxygen) in Complex Systems

The nitrogen and oxygen atoms within the morpholinone ring play significant roles in the molecule's reactivity. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, although its reactivity is tempered by its inclusion in the amide functionality. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor and a site for coordination with metal catalysts.

In complex reaction environments, these heteroatoms can influence the stereochemical outcome of reactions. For example, in the formation of substituted morpholine (B109124) rings, an anomeric effect involving the ring oxygen has been observed to influence the diastereoselectivity of the reaction. acs.org

Studies of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. For the CuAAC reaction, it is known to be a remarkably fast process. nih.gov

Thermodynamic studies on the ring-opening polymerization of related morpholin-2-ones have revealed that the enthalpy of ring opening is a key factor determining polymerizability. acs.org Substituents on the nitrogen atom can significantly impact this thermodynamic parameter. acs.org

Catalysis Studies Involving the Compound as Substrate or Ligand

This compound primarily functions as a substrate in various catalytic reactions, as highlighted in the sections above. Its alkyne group readily participates in copper- and palladium-catalyzed transformations. rsc.orgresearchgate.net

The potential for this compound or its derivatives to act as a ligand in catalysis is an area for further exploration. The nitrogen and oxygen heteroatoms, as well as the triazole ring formed after a CuAAC reaction, could potentially coordinate to metal centers, thereby influencing the activity and selectivity of a catalyst. The matching of a catalyst with a specific substrate is critical for achieving high selectivity in asymmetric catalysis. nih.gov

Applications of 4 Prop 2 Yn 1 Yl Morpholin 3 One As a Synthetic Building Block

Scaffold for the Construction of New Heterocyclic Compounds

The dual functionality of 4-(prop-2-yn-1-yl)morpholin-3-one makes it an essential starting material for creating novel heterocyclic systems, which are pivotal in pharmaceutical research. chemshuttle.com The morpholin-3-one (B89469) ring provides a stable, three-dimensional core that is often associated with favorable physicochemical properties in medicinal chemistry. lifechemicals.comebi.ac.uk The terminal alkyne of the propargyl group is particularly useful for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazole rings. This allows for the straightforward linking of the morpholin-3-one scaffold to other molecular fragments, generating more complex heterocyclic structures.

Furthermore, the alkyne can participate in other cyclization strategies, including transition-metal-catalyzed reactions, to construct a variety of new ring systems fused or appended to the morpholine (B109124) core. The importance of the morpholin-3-one scaffold is highlighted by its use as a key intermediate in the synthesis of complex pharmaceutical agents like the anticoagulant Rivaroxaban, which is built upon a 4-(4-aminophenyl)morpholin-3-one (B139978) precursor. google.com This underscores the value of derivatives like this compound for developing new bioactive compounds. nih.gov

Precursor for Macrocyclic and Polymeric Architectures

The terminal alkyne functionality makes this compound an ideal monomer for the synthesis of both macrocycles and polymers. Macrocycles are an important class of molecules in drug discovery, and their synthesis often relies on efficient ring-closing reactions. nih.gov The propargyl group can be utilized in intramolecular "click" reactions or ring-closing metathesis to form large, ring-based structures. nih.govnih.gov For instance, by reacting the alkyne with a molecule containing an azide (B81097) at one end and another reactive group at the other, a subsequent cyclization can furnish a macrocycle incorporating the morpholin-3-one unit.

In polymer chemistry, this compound can act as a monomer. The alkyne group can undergo polymerization through various methods. Additionally, it can be used in "click" polymerization reactions with di- or poly-azide comonomers to create functional polymers. The resulting polymers would feature the morpholin-3-one moiety as a repeating side chain, potentially imparting specific properties like improved solubility or biocompatibility to the material. The related compound, 4-(prop-2-yn-1-yl)morpholine, is noted for its utility in creating polymers and coatings, suggesting similar applications for its morpholin-3-one counterpart. myskinrecipes.com

Role in the Synthesis of Complex Natural Products and Bio-Inspired Molecules

The morpholine ring is a structural motif found in several natural products, such as the alkaloids polygonapholine and chenolin C. lifechemicals.com This makes morpholine derivatives valuable starting points for the total synthesis of natural products or for the creation of bio-inspired molecules for medicinal chemistry. The compound this compound serves as a powerful building block in this context. myskinrecipes.com

The propargyl group acts as a versatile chemical handle, allowing chemists to attach the morpholin-3-one scaffold to other complex molecular fragments with high efficiency and selectivity via reactions like Sonogashira coupling or click chemistry. unina.it This modular approach is central to diversity-oriented synthesis, where libraries of complex, natural product-like compounds are generated to screen for biological activity. researchgate.net The ability to easily incorporate the privileged morpholin-3-one structure into larger, more intricate molecules makes it a key tool for researchers aiming to replicate or be inspired by the complexity of nature. chemshuttle.com

Utility in Material Science (e.g., polymerizable monomer, crosslinker)

In material science, the reactivity of the propargyl group is a significant asset. myskinrecipes.com As a monomer, this compound can be polymerized to create new materials with the morpholin-3-one unit influencing the polymer's bulk properties. These properties could include thermal stability, polarity, and interaction with biological systems.

Beyond its role as a monomer for linear polymers, it can also function as a crosslinking agent. If added to a polymer that has pendant reactive groups (such as azides), the alkyne on the this compound can react to form covalent bonds between polymer chains. This crosslinking process is crucial for creating robust polymer networks, such as hydrogels or thermoset plastics. The incorporation of the polar morpholin-3-one structure can be used to tune the hydrophilicity and mechanical properties of the resulting material.

Ligand Design and Coordination Chemistry Studies

The morpholin-3-one structure contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordinating with metal ions. The morpholine scaffold is a component of ligands used in catalysis and medicinal chemistry. researchgate.net For example, 4-(4-aminophenyl)morpholin-3-one has been described as a ligand for the Factor Xa enzyme. researchgate.net

The compound this compound can be used to synthesize more elaborate, multidentate ligands. The propargyl group provides a convenient point of attachment to connect the morpholin-3-one "headgroup" to other ligating moieties or to a larger molecular backbone. This allows for the design of new, custom ligands for specific applications in coordination chemistry, such as in the development of new catalysts or metal-based sensors.

Design and Synthesis of 4 Prop 2 Yn 1 Yl Morpholin 3 One Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Modified Structures (focused on in vitro activity/mechanism)

While specific in vitro structure-activity relationship (SAR) studies for 4-(prop-2-yn-1-yl)morpholin-3-one are not extensively documented, the broader class of morpholine (B109124) and morpholinone derivatives has been subject to detailed investigation, providing valuable insights. The morpholine ring is often employed to enhance pharmacokinetic properties like solubility and metabolic stability. sci-hub.se SAR studies on related scaffolds reveal that modifications to the heterocyclic core and its substituents significantly impact biological activity.

For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives designed as potential mTOR inhibitors, the nature and position of substituents on an attached benzamide (B126) moiety were critical for cytotoxic activity. mdpi.com Derivatives featuring two trifluoromethyl groups (3,5-bis(trifluoromethyl)) on the benzamide ring showed the highest potency against various cancer cell lines, suggesting that strong electron-withdrawing groups enhance interactions with the target's active site. mdpi.comnih.gov Specifically, compound 10e in this series emerged as a highly potent candidate against the A549 lung cancer cell line, with an IC₅₀ value of 0.033 µM. mdpi.com This highlights that even distal modifications can have a profound effect on the in vitro activity of a morpholine-containing scaffold.

Similarly, structural optimization of a different morpholin-3-one (B89469) derivative for imaging monoacylglycerol lipase (B570770) (MAGL) demonstrated that targeted modifications could improve kinetic profiles for in vivo applications. nih.gov These studies underscore a common principle in medicinal chemistry: the morpholine moiety often serves as a beneficial scaffold, while the SAR is driven by the appended functional groups that engage in specific interactions with the biological target. sci-hub.se

Table 1: Representative SAR Data for Morpholine-Containing Analogues

| Compound Series | Modification | In Vitro Activity (IC₅₀) | Target/Cell Line | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline-Morpholine Hybrids | 3,5-bis(trifluoromethyl)benzamide | 0.033 µM | A549 (Lung Cancer) | mdpi.comnih.gov |

| Tetrahydroquinoline-Morpholine Hybrids | 3-fluoro, 5-trifluoromethylbenzamide | 0.062 µM | A549 (Lung Cancer) | mdpi.com |

Systematic Variation of the Propargyl Moiety and its Influence on Reactivity

The propargyl group (prop-2-yn-1-yl) is not merely a substituent but a reactive functional group that dramatically influences the synthetic potential of the parent molecule. nih.govmdpi.com Its terminal alkyne is a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate for further diversification. nih.govresearchgate.net

The high electron density and reactivity of the triple bond allow it to participate in numerous reactions, including:

1,3-Dipolar Cycloadditions: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. This reaction is highly efficient and allows for the conjugation of the morpholinone core to a vast range of other molecules. nih.gov

Propargylic Substitution: The propargylic position can undergo nucleophilic substitution reactions, often catalyzed by transition metals, to introduce further diversity. rsc.org

Cycloisomerization: Transition metal or Brønsted acid-catalyzed intramolecular cycloisomerization of the propargylic unit can lead to the formation of complex heterocyclic systems. rsc.org

Addition Reactions: The triple bond can undergo various addition reactions, including hydration, hydroamination, and hydrohalogenation, to yield different functional groups.

The reactivity of the propargyl group is often exploited in the synthesis of complex molecules. For example, the phenolic hydroxy group of morphine was reacted with propargyl bromide to install a terminal alkyne, which then served as the starting point for creating a library of 1,2,3-triazole tethered derivatives via click chemistry. nih.gov This same strategy is directly applicable to this compound, where the propargyl moiety acts as a linchpin for connecting the morpholinone scaffold to other pharmacophores or functional units.

Table 2: Potential Reactions Involving the Propargyl Moiety

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097), CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Derivative | nih.gov |

| Friedel-Crafts Propargylation | Electron-rich Aromatics, FeCl₃ | Aryl-substituted Propargyl Derivative | rsc.org |

| A³ Coupling (Aldehyde, Alkyne, Amine) | Aldehyde, Secondary Amine, Copper/Gold Catalyst | Substituted Propargylamine | researchgate.net |

Modifications to the Morpholinone Ring System and its Substituents

The synthesis of substituted morpholin-3-ones can be achieved through various strategies, often involving the cyclization of appropriately functionalized precursors. researchgate.net The development of methods to introduce substituents at specific positions on the morpholine ring is crucial for exploring the chemical space and optimizing biological activity.

Key synthetic approaches to modified morpholinone rings include:

Cyclization of Amino Alcohol Derivatives: A common method involves the ring closure of an N-substituted amino alcohol with a two-carbon fragment. For example, attempts to synthesize 3-substituted morpholines have utilized serine as a chiral starting material, which is first N-benzylated and then reacted with chloroacetyl chloride, though direct cyclization can be challenging. electronicsandbooks.com

Ring Opening of Oxazetidines: A modular route to polysubstituted morpholines involves the base-catalyzed ring opening of a 2-tosyl-1,2-oxazetidine by an α-formyl ester, which triggers a cascade reaction to form a morpholine hemiaminal. nih.govacs.org This method allows for the synthesis of C-3 substituted morpholines. nih.govacs.org

Palladium-Catalyzed Carboamination: An asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed using a Pd-catalyzed carboamination reaction as the key step, starting from enantiopure amino alcohols. nih.gov

Multicomponent Reactions: Three-component reactions using amino alcohols, aldehydes, and diazomalonates, catalyzed by copper, provide an efficient route to highly substituted morpholines. nih.gov Similarly, Ugi multicomponent reactions followed by intramolecular cyclization can yield 3,3-disubstituted morpholines. acs.org

The functionalization of a pre-formed morpholin-3-one ring is also possible. For instance, the reaction of morpholin-3-one with triethyl phosphite (B83602) prompted by phosphoryl chloride can yield 1,1-bisphosphonates, demonstrating that the carbon adjacent to the carbonyl group can be functionalized. nih.gov

Table 3: Selected Synthetic Strategies for Morpholine/Morpholinone Ring Construction

| Strategy | Key Precursors | Product Type | Reference |

|---|---|---|---|

| Oxazetidine Ring Opening | 2-Tosyl-1,2-oxazetidine, α-Formyl Ester | C-3 Substituted Morpholine Hemiaminal | nih.govacs.org |

| Pd-Catalyzed Carboamination | N-Boc Amino Alcohol, Aryl/Alkenyl Halide | cis-3,5-Disubstituted Morpholine | nih.gov |

| Copper-Catalyzed MCR | Amino Alcohol, Aldehyde, Diazomalonate | Highly Substituted Morpholine | nih.gov |

Combinatorial Synthesis Approaches for Derivative Libraries

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry provides a powerful tool for generating large libraries of derivatives. These approaches typically rely on a common intermediate that can be reacted with a diverse set of building blocks in a high-throughput manner.

A notable example is the solution-phase preparation of a diverse morpholine library containing over 7,900 members. nih.gov This was achieved by first synthesizing a common mesylate intermediate in bulk. This intermediate was then reacted with a set of 30 different phenols and 275 different reagents from five distinct classes (e.g., carboxylic acids, isocyanates) using robotic synthesis platforms. nih.gov Each member of the library was individually characterized by LC/MS to confirm its structure and purity. nih.gov

The "split-pool" synthesis method is another foundational technique in combinatorial chemistry. nih.gov In this approach, a solid support (like a resin bead) is divided into portions, each is reacted with a different building block, and then all portions are pooled back together. This cycle is repeated for each synthetic step, exponentially increasing the number of unique compounds in the mixture. nih.gov While powerful, this method requires deconvolution strategies to identify active compounds from the final mixture. nih.gov Such combinatorial strategies are directly applicable to the this compound core, particularly by leveraging the reactivity of the propargyl group for diversification.

Table 4: Example of a Combinatorial Library Design

| Component | Description | Example from Literature | Reference |

|---|---|---|---|

| Scaffold | Core molecular structure | Substituted Morpholine | nih.gov |

| Common Intermediate | A key precursor synthesized in bulk for diversification | N-substituted mesylate | nih.gov |

| Reagent Class 1 (R1) | First set of diverse building blocks | Phenols (30 variants) | nih.gov |

| Reagent Class 2 (R2) | Second set of diverse building blocks | Carboxylic acids, Isocyanates, etc. (275 variants) | nih.gov |

| Library Size | Total number of potential or synthesized products | 8250 potential / 7907 synthesized | nih.gov |

| Technology | Automation and analysis | Robotics, LC/MS | nih.gov |

Chemoinformatic Approaches to Derivative Design and Virtual Screening

Chemoinformatics and computational modeling are indispensable tools for the rational design of novel derivatives, allowing for the prioritization of synthetic targets and reducing the cost and time of drug discovery. mdpi.com These methods are used to predict the biological activity, binding modes, and pharmacokinetic properties of hypothetical molecules before they are synthesized.

Virtual screening is a key chemoinformatic technique used to identify potential binders for a biological target from large compound databases. nih.govresearchgate.net This can be done using either ligand-based methods (e.g., pharmacophore modeling) or structure-based methods (e.g., molecular docking).

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor or enzyme. researchgate.net Docking studies have been successfully used to guide the design of various heterocyclic inhibitors, including morpholine-substituted quinazolines as PI3K/Akt/mTOR pathway inhibitors and 3-phenylpyrazole derivatives as androgen receptor antagonists. nih.govnih.gov For this compound derivatives, docking could be used to predict how modifications to either the morpholinone ring or substituents derived from the propargyl group would interact with a specific target protein. eurjchem.comscienceopen.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Such models are built from known active compounds and then used to screen databases for new molecules that fit the model. This approach led to the identification of quinoline (B57606) derivatives as GLI1 inhibitors. nih.govresearchgate.net

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to filter out candidates with poor drug-like properties early in the design process. mdpi.com

These computational approaches, when integrated with synthetic efforts, create an efficient cycle of design, synthesis, and testing for the development of novel and potent derivatives of this compound.

Table 5: Application of Chemoinformatic Tools in Derivative Design

| Tool/Method | Purpose | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predict ligand-protein binding mode and affinity. | Guiding design of morpholine-linked thiazolidinone hybrids. | eurjchem.com |

| Pharmacophore Modeling | Identify key chemical features for bioactivity; screen databases. | Identifying quinoline derivatives as GLI1 inhibitors. | nih.govresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | Developing models for androgen receptor antagonists. | nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Evaluating marine natural products for drug-likeness. | mdpi.com |

| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of ligand-protein complexes. | Validating the binding stability of mTOR inhibitors. | mdpi.comnih.gov |

Biological and Biochemical Investigations of 4 Prop 2 Yn 1 Yl Morpholin 3 One and Its Analogues in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (in vitro mechanistic insights)

While specific enzyme inhibition data for 4-(prop-2-yn-1-yl)morpholin-3-one are not extensively detailed in the public literature, the morpholine (B109124) scaffold is a key structural feature in a variety of enzyme inhibitors. For instance, derivatives of tetrahydroquinoline containing a morpholine moiety have been synthesized and evaluated as potent inhibitors of the mTOR (mammalian target of rapamycin) kinase, a critical regulator of cell growth and proliferation. mdpi.com In these analogues, the morpholine group is crucial for improving pharmacokinetic properties and interacting with the ATP-binding pocket of the kinase. mdpi.com

The propargyl group in this compound introduces the potential for it to act as a covalent inhibitor. The terminal alkyne can be designed to form a covalent bond with a nucleophilic residue (such as cysteine or serine) within the active site of a target enzyme, leading to irreversible inhibition. Mechanistic studies for such inhibitors typically involve incubating the enzyme with the compound and measuring the loss of activity over time to determine the rate of inactivation (kinact) and the inhibitor concentration that yields the half-maximal rate (KI).

Table 1: Examples of Morpholine-Containing Scaffolds in Enzyme Inhibition

| Scaffold Class | Enzyme Target | Significance of Morpholine Moiety | Potential Role of an Alkyne Group |

|---|---|---|---|

| Morpholino-tetrahydroquinolines | mTOR Kinase | Enhances solubility and interacts with ATP-binding site. mdpi.com | Could serve as a covalent warhead for irreversible inhibition. |

| Morpholin-3-ones | Proteases, Kinases | Acts as a stable, polar core structure. | Enables covalent modification of active site nucleophiles. |

| Linezolid (contains morpholine) | Bacterial Ribosome (protein synthesis) | Contributes to binding in the peptidyl transferase center. | Not present; inhibition is non-covalent. |

Receptor Binding Assays (in vitro affinity and selectivity)

Detailed receptor binding profiles for this compound are not currently available in published research. However, the affinity and selectivity of novel compounds for specific receptors are typically determined through in vitro receptor binding assays. These assays are fundamental in pharmacology for identifying and characterizing ligand-receptor interactions.

The standard method involves a competition binding assay. In this setup, a cell membrane preparation or purified receptor is incubated with a known radiolabeled ligand that has a high affinity for the target receptor. The novel compound, this compound, would be added in increasing concentrations to measure its ability to displace the radioligand. The concentration at which the compound displaces 50% of the bound radioligand is its IC₅₀ value. This value can be converted to an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. To assess selectivity, the compound would be tested against a panel of different receptors.

Table 2: General Protocol for In Vitro Receptor Competition Binding Assay

| Step | Description | Key Parameters Measured |

|---|---|---|

| 1. Preparation | Prepare cell membrane homogenates expressing the target receptor. | Protein concentration. |

| 2. Incubation | Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound). | Time, temperature, buffer conditions. |

| 3. Separation | Separate bound from free radioligand, typically by rapid filtration through glass fiber filters. | Efficiency of washing. |

| 4. Detection | Quantify the radioactivity trapped on the filters using a scintillation counter. | Counts per minute (CPM). |

| 5. Analysis | Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation. | IC₅₀, Ki, Hill slope. |

Protein-Ligand Interaction Studies (biophysical methods, e.g., molecular docking)

Biophysical methods are essential for understanding how a ligand like this compound interacts with its protein target at a molecular level. While experimental crystal structures of this specific compound bound to a target are unavailable, molecular docking provides a powerful in silico approach to predict these interactions. nih.gov

In a typical molecular docking study, a 3D model of this compound would be computationally placed into the binding site of a potential protein target. A scoring function then calculates the most favorable binding pose and estimates the binding energy. Such studies would analyze how the morpholin-3-one (B89469) core, with its hydrogen bond acceptor (oxygen) and donor (N-H, if unsubstituted at the lactam nitrogen), interacts with polar residues in the binding pocket. The propargyl group would likely be predicted to form hydrophobic interactions or, if positioned correctly, place the terminal alkyne near a key residue for covalent modification. These computational predictions are crucial for generating hypotheses that can be tested experimentally using other biophysical techniques. researchgate.net

Table 3: Biophysical Methods for Analyzing Protein-Ligand Interactions

| Method | Principle | Information Gained |

|---|---|---|

| Molecular Docking | Computational simulation of ligand binding to a protein's active site. mdpi.com | Predicted binding pose, binding energy (score), key interacting residues. researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Binding affinity (Kd), association (kon) and dissociation (koff) rates. |

| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | Precise binding mode, specific atomic contacts, and conformational changes. |

Cellular Uptake and Subcellular Localization Studies (in vitro cell models)

The terminal alkyne of this compound makes it an ideal candidate for conjugation with fluorescent dyes to study its behavior in living cells. Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the compound can be "clicked" to an azide-modified fluorophore (e.g., fluorescein-azide (B1466869) or rhodamine-azide) to create a fluorescent probe.

This fluorescent conjugate can then be administered to in vitro cell cultures (such as HeLa or A549 cells) to monitor its uptake and distribution. Confocal fluorescence microscopy is used to visualize the probe within the cells. To determine its precise subcellular localization, the probe's signal is compared with that of commercially available organelle-specific stains, such as MitoTracker (mitochondria), LysoTracker (lysosomes), or ER-Tracker (endoplasmic reticulum). The morpholine moiety itself has been used in some probes to target lysosomes, making this a key organelle to investigate. frontiersin.org

Table 4: Experimental Workflow for Subcellular Localization Imaging

| Stage | Procedure | Purpose |

|---|---|---|

| 1. Probe Synthesis | React this compound with an azide-functionalized fluorophore via CuAAC reaction. Purify the resulting conjugate. | To create a trackable, fluorescent version of the compound. |

| 2. Cell Culture | Grow a suitable cell line (e.g., A549) on glass-bottom dishes suitable for microscopy. | To provide an in vitro biological system for the study. |

| 3. Incubation | Treat the cells with the fluorescent conjugate for a defined period. In parallel, treat cells with organelle-specific dyes. | To allow for cellular uptake and distribution of the probe and organelle markers. |

| 4. Imaging | Wash cells to remove excess probe and visualize using a confocal fluorescence microscope, capturing images in the respective channels for the probe and organelle markers. | To acquire high-resolution images of the probe's distribution. |

| 5. Analysis | Merge the image channels and analyze the degree of overlap (colocalization) between the probe and each organelle marker, often quantified by a Pearson's correlation coefficient. | To determine the primary subcellular destination of the compound. |

Elucidation of Molecular Mechanism of Action (in vitro cellular pathways, target identification)

The alkyne handle of this compound is a powerful tool for elucidating its molecular mechanism of action through target identification. One of the most direct methods is Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to identify the protein targets of a small molecule in a complex biological sample. nih.gov

In a typical ABPP experiment, this compound would be incubated with a cell lysate or live cells, allowing it to bind to its protein target(s). Following this, a reporter tag containing a reactive azide (B81097) group (e.g., biotin-azide) is added. A CuAAC reaction is then initiated to covalently link the biotin (B1667282) tag to the alkyne-bearing probe, which is now bound to its target protein. The resulting biotin-probe-protein complex can be selectively enriched from the lysate using streptavidin-coated beads. Finally, the isolated proteins are digested and identified using liquid chromatography-mass spectrometry (LC-MS/MS). This approach identifies which proteins directly interact with the compound, providing direct insight into its molecular mechanism.

Table 5: Steps for Target Identification using Activity-Based Protein Profiling (ABPP)

| Step | Description | Rationale |

|---|---|---|

| 1. Probe Incubation | Treat cell lysate with this compound. | Allows the probe to bind to its native protein targets. |

| 2. Bioorthogonal Ligation | Add a reporter tag (e.g., biotin-azide) and CuAAC reagents (copper(I) source, ligand). | Covalently attaches a biotin handle to the probe-protein complex via click chemistry. |

| 3. Affinity Purification | Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated complexes. Wash beads to remove non-specific proteins. | Isolates the probe-bound proteins from the thousands of other proteins in the lysate. nih.gov |

| 4. Proteomic Analysis | Elute the bound proteins from the beads, digest them into peptides, and analyze via LC-MS/MS. | Identifies the captured proteins by matching peptide fragmentation patterns to a protein database. |

| 5. Validation | Confirm target engagement using orthogonal methods like cellular thermal shift assay (CETSA) or Western blot. | Verifies that the identified protein is a genuine target of the compound in a cellular context. |

Biological Applications as Probes or Tags (e.g., bioorthogonal labeling in cell lines)

The primary biological application of this compound is as a bioorthogonal chemical probe or tag. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne on the compound makes it a perfect partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This application allows researchers to "tag" and subsequently visualize, isolate, or identify biomolecules that have been metabolically or genetically engineered to contain an azide group. For example, an unnatural amino acid containing an azide could be incorporated into a specific protein in a cell line through genetic code expansion. The cells could then be treated with this compound, which would serve as a small, cell-permeable morpholinone-containing tag that could be further functionalized. By subsequently clicking on a fluorescent reporter or an affinity handle like biotin, the tagged protein can be studied within its native cellular environment. This approach provides a powerful method for labeling and tracking specific proteins or other biomolecules in vitro.

Table 6: Applications of Alkyne-Modified Probes in Bioorthogonal Labeling

| Application | Description | Example Scenario |

|---|---|---|

| Protein Labeling | Tagging a specific protein of interest that has been engineered to contain an azide group. | A protein is expressed with an azido-amino acid. The cell is treated with this compound, followed by a fluorescent azide to visualize the protein's location. |

| Glycan Imaging | Metabolic labeling of cellular glycans with an azide-modified sugar (e.g., Ac₄ManNAz), followed by reaction with an alkyne probe. | Cells are fed an azido-sugar, which is incorporated into glycoproteins. The alkyne probe is then used to attach a fluorophore for imaging glycan trafficking. |

| Activity-Based Profiling | Identifying unknown protein targets of the morpholinone scaffold itself, as described in section 8.5. | Using the alkyne as a handle to pull down and identify binding partners from a cell lysate. |

| Pull-Down Assays | Isolating binding partners or protein complexes associated with a tagged biomolecule. | An alkyne-tagged biomolecule is introduced to a cell lysate. After binding to its partners, a biotin-azide is clicked on, and the entire complex is isolated with streptavidin beads. |

Advanced Analytical Techniques for the Study of 4 Prop 2 Yn 1 Yl Morpholin 3 One

Chromatographic Method Development and Validation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of pharmaceutical compounds like 4-(Prop-2-yn-1-yl)morpholin-3-one. The development and validation of these methods are crucial for determining the purity and, in the case of chiral molecules, the enantiomeric excess of the compound.

Chiral HPLC for Enantiomeric Excess:

Since this compound possesses a chiral center, separating its enantiomers is critical as they may exhibit different pharmacological activities. Chiral HPLC is the preferred method for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed due to their broad applicability and ability to form "chiral pockets" that facilitate separation. phenomenex.com

The development of a robust chiral HPLC method involves screening various CSPs and mobile phases to achieve optimal resolution. sigmaaldrich.com For instance, a method could be developed using a CHIRALPAK® AD-RH column with an isocratic mobile phase of water-isopropanol-acetonitrile. science.gov Method validation would then be performed according to International Conference on Harmonization (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity. science.gov

Table 1: Illustrative Parameters for Chiral HPLC Method Validation

| Parameter | Specification | Finding |

| Column | CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm) | Baseline separation achieved |

| Mobile Phase | Water:Isopropanol:Acetonitrile (40:50:10 v/v/v) | Good resolution and peak shape |

| Flow Rate | 1.0 mL/min | Consistent retention times |

| Detection | UV at 220 nm | Sufficient sensitivity |

| Resolution (Rs) | > 2.0 | 2.3 |

| Selectivity (α) | > 1.1 | 1.24 |

| Limit of Detection (LOD) | < 1 µg/mL | 0.8 µg/mL |

| Limit of Quantitation (LOQ) | < 5 µg/mL | 1.6 µg/mL |

Electrochemical Analysis for Redox Properties

Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. By studying its oxidation and reduction potentials, researchers can understand its potential involvement in redox reactions within biological systems or its susceptibility to oxidative degradation. The presence of the morpholinone ring and the propargyl group may confer specific electrochemical characteristics. The data obtained can be crucial for predicting metabolic pathways and for the design of stable formulations.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability Profiles

Thermal analysis techniques are indispensable for characterizing the solid-state properties of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. iajps.com This technique is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions. researchgate.net For example, a DSC thermogram would show a sharp endothermic peak at the melting point of the compound. tainstruments.com The presence of multiple melting peaks could indicate the existence of different crystalline forms (polymorphs), each with unique physical properties.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. iajps.com This provides information on the thermal stability and decomposition profile of the compound. tainstruments.com The TGA curve for this compound would indicate the temperature at which significant weight loss occurs, signifying decomposition. By analyzing the gaseous products evolved during decomposition using a coupled technique like TGA-FTIR, the degradation pathway can be further elucidated. mdpi.com

Table 2: Hypothetical Thermal Analysis Data for this compound

| Technique | Parameter | Result |

| DSC | Melting Point (Onset) | 150 °C |

| Enthalpy of Fusion | 30 J/g | |

| TGA | Onset of Decomposition | 250 °C |

| Residue at 500 °C | < 5% |

Microfluidic and Lab-on-a-Chip Applications for Synthesis and Analysis

Microfluidic and lab-on-a-chip technologies offer significant advantages for the synthesis and analysis of chemical compounds, including this compound. These systems allow for precise control over reaction conditions, reduced reagent consumption, and rapid analysis times.

For synthesis, microreactors can be employed to perform the key reaction steps, such as the N-alkylation of the morpholin-3-one (B89469) precursor with a propargyl halide. The high surface-area-to-volume ratio in microchannels enhances heat and mass transfer, leading to improved reaction yields and selectivity.

In terms of analysis, these platforms can be integrated with separation techniques like capillary electrophoresis or chromatography for rapid purity assessment and reaction monitoring. researchgate.net This is particularly advantageous for high-throughput screening of reaction conditions or for the analysis of small sample volumes.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are powerful tools for the comprehensive analysis of this compound, especially in complex matrices or during reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC-MS can be used to identify and quantify impurities, byproducts, and degradation products. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, aiding in the unequivocal identification of unknown components. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the structural elucidation of compounds in a mixture without the need for prior isolation. mdpi.com This technique is particularly valuable for identifying novel impurities or metabolites of this compound. mdpi.comtaylorandfrancis.com By collecting NMR data on-line as the peaks elute from the HPLC column, detailed structural information, including stereochemistry, can be obtained.

Future Directions and Emerging Research Avenues for 4 Prop 2 Yn 1 Yl Morpholin 3 One Research

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Machine learning algorithms can also be employed to predict the physicochemical properties, bioactivity, and potential toxicity of new 4-(prop-2-yn-1-yl)morpholin-3-one analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This predictive capability can drastically reduce the time and cost associated with traditional trial-and-error approaches in drug discovery and materials science. nih.gov Furthermore, AI can assist in devising synthetic routes by analyzing vast reaction databases and proposing optimal reaction conditions, a concept that could lead to more efficient and automated synthesis of this and related compounds. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Potential Outcome |

|---|---|---|

| Novel Analogue Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel this compound derivatives with enhanced properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs) | Accurate prediction of bioactivity, toxicity, and physicochemical properties. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Automated design of efficient synthetic pathways. |

Sustainable and Environmentally Benign Synthesis Approaches